1-(1-Ethylpiperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3 and a molecular weight of 197.32 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its unique structure, which includes a piperazine ring substituted with an ethyl group on one nitrogen atom and a piperidinyl group on the other .
Preparation Methods
The synthesis of 1-(1-Ethylpiperidin-4-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
1-(1-Ethylpiperidin-4-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .
Scientific Research Applications
1-(1-Ethylpiperidin-4-yl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Ethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, allowing the compound to bind to these targets and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
1-(1-Ethylpiperidin-4-yl)piperazine can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperazine: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)piperazine: This compound includes a hydroxyethyl group, which can significantly alter its chemical properties and reactivity.
1-(2-Pyridin-4-yl-ethyl)piperazine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-13-7-3-11(4-8-13)14-9-5-12-6-10-14/h11-12H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHIQUTDDNVIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592772 |
Source
|
Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-05-5 |
Source
|
Record name | 1-(1-Ethylpiperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.